Fluorescent brightener 117

Description

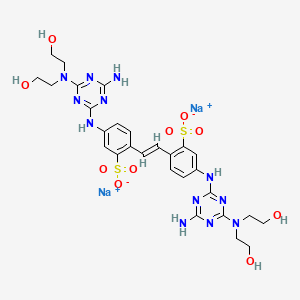

Structure

2D Structure

Properties

CAS No. |

20182-55-2 |

|---|---|

Molecular Formula |

C28H34N12Na2O10S2 |

Molecular Weight |

808.8 g/mol |

IUPAC Name |

disodium;5-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C28H36N12O10S2.2Na/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;;/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H3,29,31,33,35,37)(H3,30,32,34,36,38);;/q;2*+1/p-2/b2-1+;; |

InChI Key |

PDHPQRWCNQYKMJ-SEPHDYHBSA-L |

Isomeric SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Modifications

Established Synthetic Pathways for Fluorescent Brightening Agents

The industrial synthesis of stilbene-based fluorescent brightening agents, including FBA 117, is a well-established multi-step process. The core of this synthesis involves the construction of the 4,4'-diaminostilbene-2,2'-disulfonic acid backbone, which is then functionalized.

A common manufacturing method for FBA 117 involves the condensation reaction between 1,2-Bis(4-amino-2-sulfophenyl)ethene and 2,4,6-Trichloro-1,3,5-triazine. dyestuffintermediates.com This is followed by a subsequent condensation with 2-(2-Hydroxyethylamino)ethanol and finally, an ammonification step. dyestuffintermediates.com This pathway builds upon the foundational chemistry of stilbene (B7821643) derivatives, which often starts from 4-nitrotoluene-2-sulfonic acid. unishivaji.ac.in

The general synthetic scheme for many stilbene-based brighteners, which share a similar core structure with FBA 117, can be outlined as follows:

Condensation with Cyanuric Chloride: The synthesis typically begins with the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) with cyanuric chloride. asianpubs.orgnih.gov This reaction is carefully controlled, often at low temperatures (0-5°C), to ensure the desired degree of substitution on the triazine ring. google.com

Sequential Substitution: The remaining chlorine atoms on the triazine rings are then sequentially substituted by reacting the intermediate with various amines or alcohols. This step is crucial as the choice of substituent significantly influences the final properties of the brightener, such as its solubility, affinity for substrates, and fastness. asianpubs.orgasianpubs.org For instance, reacting the intermediate with compounds like diethanolamine (B148213) or metanilic acid introduces different functional groups. asianpubs.org

Hydrolysis and Further Modification: In some synthetic variations, a high-temperature hydrolysis step under alkaline conditions can be employed, followed by nucleophilic substitution with halogenated hydrocarbon compounds to introduce further functionalities. google.com

This modular approach allows for the creation of a wide array of fluorescent brightening agents with tailored properties from a common stilbene-triazine intermediate.

Innovations in the Synthesis of Novel Fluorescent Brightener Architectures

While the traditional synthetic routes are effective, research continues to explore more innovative and efficient methods for producing novel fluorescent brightener architectures. These innovations aim to create products with enhanced performance, improved environmental profiles, and suitability for high-tech applications. hdinresearch.com

Recent developments focus on several key areas:

Green Chemistry Approaches: There is a growing interest in developing more environmentally friendly synthesis methods. This includes exploring alternative solvents, reducing reaction steps, and utilizing catalysts to improve efficiency and minimize waste. researchgate.net

Novel Heterocyclic Systems: Researchers are moving beyond the conventional stilbene and coumarin (B35378) backbones to synthesize brighteners based on other heterocyclic systems. For example, novel heterocyclic polymers with fluorescent properties have been synthesized via "Click" polymerization, a method known for its high efficiency and mild reaction conditions. acs.orgnih.gov Other research has focused on synthesizing new benzocoumaryl oxadiazolyls, which exhibit strong blue-green fluorescence. ajol.info

Composite Optical Brighteners: An emerging trend is the development of composite optical brighteners. These formulations combine two or more different types of brighteners to achieve a synergistic effect, resulting in enhanced whitening power and improved stability against UV degradation. hdinresearch.com

Sunlight-Triggered Polymerization: Innovative techniques such as visible-light thiol-ene polymerization mediated by fluorescent brighteners are being explored. This approach allows for the synthesis of high-performance coatings and multifunctional nanoparticles under ambient conditions, including natural sunlight, offering a green and sustainable manufacturing route.

These innovative synthetic strategies are paving the way for a new generation of fluorescent brightening agents with superior performance and broader applicability. hdinresearch.com

Strategic Chemical Modifications for Tuned Photophysical and Application Performance

The performance of a fluorescent brightening agent is intrinsically linked to its molecular structure. Strategic chemical modifications are therefore employed to fine-tune its photophysical properties (light absorption and emission) and its performance in specific applications.

Key properties that can be tuned through chemical modification include:

| Property | Influencing Factors |

| Solubility | The number and type of solubilizing groups, such as sulfonic acid groups (-SO3H), are critical. For instance, di-sulfonated OBAs have good affinity but limited solubility, while tetra- and hexa-sulfonated versions offer greater versatility and are suitable for different applications in the paper industry. researchgate.net The introduction of hydrophilic moieties like those derived from p-aminobenzenesulfonic acid can also improve water solubility. google.com |

| Whitening Effect & Hue | The specific substituents on the triazine ring and the overall conjugation of the molecule influence the absorption and emission spectra, thereby affecting the perceived whiteness and hue. The introduction of different amino acid groups into stilbene-triazine derivatives can lead to excellent whitening effects on cotton fibers. researchgate.net |

| Lightfastness & Stability | The stability of the brightener to light and chemical treatments (e.g., chlorine bleaching) is crucial for its longevity. Modifications can be made to enhance photostability. For example, incorporating the fluorescent component into a polymer backbone can enhance its photochemical stability and reduce photoisomerization. researchgate.net |

| Affinity for Substrates | The chemical nature of the substituents determines the brightener's affinity for different materials like cotton, polyester, or paper fibers. By carefully selecting the functional groups, brighteners can be designed to have high substantivity for specific substrates. asianpubs.org |

The ability to make these targeted chemical modifications allows for the development of "differentiated products" with tailored performance characteristics for high-value applications in detergents, coatings, and plastics. hdinresearch.com

Polymeric Fluorescent Brightening Agent Synthesis and Characterization

A significant area of innovation involves the synthesis of polymeric fluorescent brightening agents (PFWAs). In these materials, the fluorescent chromophore is incorporated into a polymer chain, either as a pendant group or as part of the main chain. This approach offers several advantages over conventional, small-molecule brighteners.

Synthesis of PFWAs:

There are two primary approaches to synthesizing fluorescent polymers:

Polymerization of Fluorescent Monomers: This involves first synthesizing a monomer that contains a fluorescent chromophore and then polymerizing it. asianpubs.org For example, a fluorescent monomer can be synthesized and then incorporated into its polymers via standard polymerization techniques. asianpubs.org

Chemical Modification of Pre-existing Polymers: This method involves taking a commercially available polymer with reactive groups and chemically attaching fluorescent dyes or molecules to it. asianpubs.org

A common strategy for creating PFWAs based on stilbene structures involves modifying triazine-stilbene fluorescent whitener monomers with polymers like polyethylene (B3416737) glycol (PEG) and polyvinyl alcohol (PVA). ncsu.edu This is typically achieved through a nucleophilic substitution reaction. ncsu.edu Another approach involves synthesizing N-triazene-maleimide polymeric fluorescent brighteners by using styrene (B11656) and maleic anhydride (B1165640) as monomers, which are then modified with a traditional triazinylamino-stilbene brightener. researchgate.net

Characterization of PFWAs:

Once synthesized, PFWAs are characterized using a variety of analytical techniques to determine their structure and properties:

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Used to confirm the chemical structure of the synthesized polymers by identifying the characteristic functional groups. ncsu.edu |

| Elemental Analysis | Provides the elemental composition of the polymer, which can be used to calculate the degree of substitution of the fluorescent moiety. ncsu.edu |

| UV-Visible (UV-Vis) Spectroscopy | Used to determine the light absorption properties of the PFWAs, identifying the wavelengths at which they absorb UV light most effectively. acs.org |

| Fluorescence Spectroscopy | Measures the light emission properties, determining the wavelength and intensity of the emitted fluorescent light. This is crucial for evaluating the whitening effect. acs.org The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, can also be determined. researchgate.net |

| Thermal Gravimetric Analysis (TGA) | Evaluates the thermal stability of the polymeric brighteners. asianpubs.org |

The development of polymeric fluorescent brightening agents represents a significant advancement in the field. By covalently bonding the fluorescent unit to a polymer, issues such as migration and leaching can be minimized, while properties like photostability and fluorescence quantum yield can be enhanced. researchgate.net These materials hold promise for a wide range of applications, from textiles and paper to advanced materials like electroluminescent devices. asianpubs.org

Photophysical Characterization and Mechanistic Elucidation

Spectroscopic Investigations of Absorption and Emission Characteristics

Fluorescent Brightener 117 and similar stilbene-based optical brighteners are characterized by their absorption of ultraviolet (UV) light and subsequent emission in the blue region of the visible spectrum. specialchem.comsci-hub.se Specifically, these compounds typically absorb UV radiation in the 340-400 nm range. unishivaji.ac.innih.gov The re-emitted light, a result of fluorescence, is generally in the blue-violet portion of the spectrum, around 400-500 nm. specialchem.com For instance, a related stilbene (B7821643) derivative, 4,4'-bis(2-benzoxazolyl)stilbene (B75663) (BBS), demonstrates absorption that leads to fluorescence emission. acs.org The effectiveness of these brighteners is linked to their spectral characteristics; a compound with maximum absorption at a higher wavelength will tend to have a more greenish hue in its fluorescence compared to one absorbing at a lower wavelength, which appears more violet. unishivaji.ac.in

The absorption and emission spectra are fundamental in defining the performance of an optical brightener. The process involves the absorption of photons in the UV range, which excites the molecule to a higher energy state (S1). specialchem.com The subsequent return to the ground state (S0) results in the emission of a photon at a longer wavelength, a phenomenon known as fluorescence. specialchem.comsci-hub.se

Table 1: General Spectroscopic Properties of Stilbene-Type Optical Brighteners

| Property | Wavelength Range | Reference |

|---|---|---|

| UV Absorption | 340-400 nm | unishivaji.ac.innih.gov |

Quantification of Fluorescence Quantum Yield and Luminescence Efficiency

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. specialchem.comresearchgate.net When incorporated into solid substrates, such as plastics or textiles, fluorescent brighteners can exhibit high quantum yields. specialchem.com The quantum yield is a critical parameter as it directly relates to the intensity of the brightening effect. researchgate.net

The fluorescence intensity of optical brighteners can be affected by their concentration. At very high concentrations, a phenomenon known as "self-extinguishing" or concentration quenching can occur, leading to a decrease in fluorescence intensity. raytopoba.com This is an important consideration in practical applications to achieve optimal brightening without counterproductive quenching effects.

Dynamics of Excited States and Energy Transfer Processes

The behavior of this compound in its excited state is complex and involves several dynamic processes that influence its photophysical properties. These processes include photochemical isomerization, the potential for aggregation-induced emission, and intramolecular charge transfer phenomena.

Studies on similar stilbene-based brighteners have shown that irradiation can lead to a photostationary state, which is a mixture of the trans and cis isomers. unishivaji.ac.in The composition of this state depends on the excitation wavelength and the solvent environment. The photochemical behavior of a naphthotriazolyl stilbene derivative on wool fibers, for example, involved photodecomposition. unishivaji.ac.in In the case of 4,4'-bis(2-benzoxazolyl)stilbene (BBS), spectroscopic investigations revealed limited photoisomerization after irradiation at 350 nm in solution. acs.org The photoisomerization process can also lead to photofading, as observed with triazinylaminostilbene fluorescent brighteners in cellophane. acs.org

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases at high concentrations, some molecules exhibit the opposite phenomenon known as aggregation-induced emission (AIE). nih.govmdpi.com In AIE-active molecules, known as AIEgens, fluorescence is weak or non-existent in dilute solutions but becomes strong in the aggregated or solid state. nih.govmdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. nih.gov

The potential for AIE in fluorescent optical brighteners is an area of active research. manchester.ac.uk For some fluorescein (B123965) derivatives, slight structural modifications can induce AIE and strong solid-state fluorescence. rsc.org The study of dye-polymer systems has shown that the aggregation threshold for enhanced emission can be controlled by modulating the interactions between the dye (guest) and the polymer (host). manchester.ac.uk While specific AIE studies on this compound are not detailed in the provided results, the general principles suggest that its aggregation behavior in various media could significantly influence its luminescent properties.

Excimer formation, where an excited-state molecule forms a complex with a ground-state molecule of the same kind, is another process that can occur at high concentrations and affect fluorescence. stanford.edu This can lead to a red-shifted and broader emission spectrum compared to the monomer emission.

Intramolecular charge transfer (ICT) is a key process in many fluorescent molecules, particularly those with electron-donating and electron-accepting groups. acs.orgacs.orgnih.gov Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, creating a charge-separated excited state. nih.gov This ICT state often has different photophysical properties, including a different emission wavelength, compared to the locally excited state.

In some molecules, the ICT process is coupled with a significant conformational change, such as the twisting of a part of the molecule, leading to a twisted intramolecular charge-transfer (TICT) state. sioc-journal.cn The formation of TICT states is often a major non-radiative decay pathway, which can quench fluorescence and reduce the quantum yield. sioc-journal.cn Inhibiting the formation of TICT states is a strategy to enhance the brightness and photostability of fluorescent dyes. sioc-journal.cn

For stilbene derivatives, the presence of substituent groups can significantly influence their optical properties and the nature of electron transfer. physchemres.org The formation of ICT states can be inferred from changes in the HOMO-LUMO energy gap between the ground and excited states. physchemres.org While direct investigations into the ICT and TICT states of this compound are not explicitly detailed, these mechanisms are fundamental to understanding the photophysics of complex organic fluorophores and are likely to play a role in its deactivation pathways. acs.orgacs.org

Computational Chemistry and Quantum-Mechanical Simulations of Photophysical Behavior

Computational chemistry provides powerful tools for understanding and predicting the photophysical properties of fluorescent molecules. nih.govmdpi.com Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can be used to model the electronic structure and transitions of molecules like this compound. nih.govmdpi.com

These computational approaches allow for the optimization of molecular geometries in both the ground and excited states, and the calculation of absorption and emission energies, which correspond to the wavelengths of light absorbed and emitted. nih.govphyschemres.org For example, DFT calculations have been used to study the structures of optical brighteners and to understand the effects of different substituents on their properties. nih.govphyschemres.org

Quantum-mechanical simulations can also elucidate the dynamics of excited-state processes. nih.gov For instance, simulations can track the pathways of energy transfer and non-radiative decay, providing insights into phenomena like photoisomerization and the formation of ICT states. physchemres.orgrsc.org By modeling the potential energy surfaces of the excited states, researchers can identify the barriers and driving forces for these processes. physchemres.org Such computational studies are invaluable for the rational design of new and improved fluorescent brighteners with tailored photophysical characteristics. mdpi.com

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 4,4'-bis(2-benzoxazolyl)stilbene (BBS) | |

| Naphthotriazolyl stilbene |

Interactions with Substrates and Advanced Materials Research

Fluorescent brightener 117 (F.B. 117), a distyrylbiphenyl (B371695) derivative, interacts with various materials to enhance their apparent whiteness and brightness. These interactions are primarily physical, governed by intermolecular forces, and are crucial for its application in textiles, plastics, and advanced materials.

Environmental Science and Ecological Research

Environmental Distribution and Transport Pathways of Fluorescent Brightening Agents

Fluorescent brightening agents (FBAs), as a class of compounds, are primarily released into the environment through wastewater from domestic and industrial sources, including laundry detergents and paper and textile processing. industrialchemicals.gov.au Their ultimate distribution is largely governed by their chemical properties and interactions within various environmental compartments.

Once introduced into aquatic systems via wastewater effluent, the fate of stilbene-type FBAs is significantly influenced by their tendency to adsorb to solids. A large fraction of these compounds is removed from the aqueous phase by adsorbing to sludge during wastewater treatment. industrialchemicals.gov.auheraproject.com That which remains in the effluent can enter rivers and lakes, where it may partition between the water column and sediment. industrialchemicals.gov.au

The primary pathway for the introduction of FBAs to terrestrial environments is through the application of sewage sludge (biosolids) to agricultural land. industrialchemicals.gov.au Due to their strong adsorption to particulate matter, these compounds are expected to remain largely associated with the soil matrix.

For structurally similar FBAs, such as FB-71 and FB-220, studies have shown low mobility in soil and sediment, with adsorption coefficients (Koc) ranging from 860 to 10,043 L/kg in various soil types. industrialchemicals.gov.au This indicates a low likelihood of leaching into groundwater. It is anticipated that FB 117 would exhibit similar low mobility in terrestrial environments, primarily residing in the upper soil layers where sludge is applied.

Degradation Pathways and Kinetics in Environmental Media

The environmental persistence of Fluorescent Brightener 117 is determined by its susceptibility to various degradation processes, including photodegradation, biodegradation, and hydrolysis.

Photodegradation is a significant degradation pathway for stilbene-type FBAs in sunlit surface waters. industrialchemicals.gov.au These compounds absorb ultraviolet light and can undergo photochemical reactions. oecd.org For some FBAs, this process can be rapid, with half-lives of less than six hours reported in sunlit lake water. oecd.org A key initial step in the photodegradation of many stilbene-type brighteners is a rapid and reversible E-Z photoisomerization, where the fluorescent (E)-isomer is converted to the non-fluorescent (Z)-isomer. heraproject.com

However, photodegradation can lead to the formation of various metabolites and persistent degradants. industrialchemicals.gov.auheraproject.com While a mass balance study on a similar compound, FWA-1, showed that 50% of its removal from a lake over a year was due to photolysis, the specific degradation products were numerous and not fully identified. heraproject.com Detailed studies characterizing the specific photodegradation products of this compound are not available in the public scientific literature.

Stilbene-type fluorescent brightening agents are generally considered to be poorly biodegradable. heraproject.com Standard tests for ready biodegradability often show little to no removal of these compounds. For instance, studies on the related compound FB-71 showed only 10-20% degradation in a 28-day test. industrialchemicals.gov.au While some inherent biodegradability has been observed for certain FBAs, this has often been attributed to adsorption to the microbial biomass rather than metabolic breakdown. industrialchemicals.gov.auheraproject.com Based on the available data for this class of compounds, this compound is not expected to be readily biodegradable in the environment. industrialchemicals.gov.au

Hydrolysis is not considered a significant degradation pathway for stilbene-type FBAs as they lack functional groups that are susceptible to this type of reaction under typical environmental pH conditions. heraproject.com

Ecological Impact Assessments

Ecological impact assessments for fluorescent brightening agents focus on their potential toxicity to aquatic and terrestrial organisms and their potential for bioaccumulation. Generally, this class of compounds is considered to be of low acute toxicity to aquatic organisms and is not expected to bioaccumulate significantly. industrialchemicals.gov.au

Risk characterization ratios for similar FBAs in water and soil have generally been found to be below levels of concern. industrialchemicals.gov.au However, a risk to sediment-dwelling organisms could not be ruled out in some assessments due to the tendency of these compounds to accumulate in sediment and a lack of specific toxicity data for these organisms. industrialchemicals.gov.au

Effects on Plant Physiological Processes and Growth

Research into the effects of stilbene-derived optical brighteners on terrestrial plants reveals that impacts are highly dependent on the plant species. Studies have focused on compounds used as adjuvants in biopesticide formulations, which could lead to their direct application on agricultural crops.

In glasshouse trials, foliar application of certain optical brighteners significantly affected the growth of monocotyledonous crops. For example, maize (Zea mays) and barley growth was reduced by approximately 25% and 30-40%, respectively. researchgate.net In contrast, the growth of dicotyledonous crops such as tomatoes (Lycopersicum esculentum) and peppers (Capsicum annum) was not negatively affected by the same treatments. researchgate.net Similarly, no adverse effects on the growth of broad beans and cabbage were observed. researchgate.net

Investigations into the physiological mechanisms behind these effects have shown that the application of these brighteners can increase the surface reflectance of leaves, particularly in the blue light spectrum (420–470 nm). researchgate.net However, a key study involving single applications of an optical brightener on maize and tomato plants indicated that stomatal conductance and photosynthetic rates were not significantly affected. researchgate.net This suggests that the observed growth inhibition in certain species may not be directly caused by a suppression of photosynthesis but by other physiological disruptions. researchgate.netresearchgate.net

Table 1: Effects of Optical Brightener Application on Crop Growth

| Crop Species | Plant Type | Observed Growth Effect |

|---|---|---|

| Maize (Zea mays) | Monocot | ~25% reduction |

| Barley | Monocot | ~30-40% reduction |

| Sorghum (Sorghum vulgare) | Monocot | Affected at high concentrations |

| Tomato (Lycopersicum esculentum) | Dicot | No significant negative effect |

| Pepper (Capsicum annum) | Dicot | No significant negative effect |

Effects on Aquatic Organisms

The ecotoxicity of stilbene-derived fluorescent brighteners in aquatic environments has been studied across multiple trophic levels, including fish, invertebrates, and algae. Generally, these compounds are considered to have a low order of acute toxicity to aquatic life. industrialchemicals.gov.au

Acute toxicity endpoints, such as the median lethal concentration (LC50) and median effective concentration (EC50), typically exceed 1.0 mg/L, classifying many of these substances as not toxic under standard hazard classification schemes. industrialchemicals.gov.au For instance, studies on Fluorescent Whitening Agent FWA-1 showed a 48-hour LC50 for the fish Oryzias latipes of 50 mg/L and a 96-hour LC50 for Danio rerio of 337 mg/L. studylib.net

For aquatic invertebrates, the 48-hour EC50 for Daphnia magna exposed to Fluorescent Brightener 28 was greater than 100 mg/L. industrialchemicals.gov.au However, some variability exists, as a different compound, FWA-1, showed a lower 48-hour EC50 of 6.9 mg/L for the invertebrate Ceriodaphnia cf. dubia. studylib.net Toxicity to algae is also generally low, with a 96-hour EC50 for Desmodesmus subspicatus exposed to FWA-1 being greater than 100 mg/L. studylib.net

The potential for these compounds to bioaccumulate in aquatic organisms is considered low. An experimental study on Fluorescent Brightener 71 reported bioconcentration factors (BCF) in Eurasian carp between 1.4 and 28 L/kg, which are well below the threshold for bioaccumulation concern (BCF < 2000). industrialchemicals.gov.au

Table 2: Acute Ecotoxicity of Various Fluorescent Brighteners on Aquatic Organisms

| Compound | Species | Trophic Level | Endpoint | Value (mg/L) |

|---|---|---|---|---|

| FWA-1 | Danio rerio (Zebrafish) | Fish | 96h LC50 | 337 |

| FWA-1 | Oryzias latipes (Medaka) | Fish | 48h LC50 | 50 |

| FB 28/113 | Pimephales promelas (Fathead Minnow) | Fish | 96h LC50 | >100 |

| FB 28 | Daphnia magna (Water Flea) | Invertebrate | 48h EC50 | >100 |

| FWA-1 | Ceriodaphnia cf. dubia (Water Flea) | Invertebrate | 48h EC50 | 6.9 |

| FWA-1 | Desmodesmus subspicatus (Green Algae) | Algae | 96h EC50 | >100 |

Interactions with Microbial Communities and Bioremediation Potential

The fate of fluorescent brighteners in the environment is strongly influenced by their interaction with microbial communities and their resistance to degradation. Most stilbene-derived brighteners are not readily biodegradable. industrialchemicals.gov.au Standard tests, such as the OECD 301 series, often show low levels of degradation. For example, Fluorescent Brightener 71 exhibited only 10-20% degradation over 28 days in one study. industrialchemicals.gov.au

Despite low ready biodegradability, the primary mechanism for their removal during wastewater treatment is adsorption to sewage sludge. nih.gov High removal rates from the water column, often between 85% and 90%, are achieved through this physical process rather than biological degradation. oecd.orgheraproject.com This transfers the chemical from the aqueous phase to the solid sludge phase, which may later be applied to land or incinerated. industrialchemicals.gov.au

While resistant to microbial breakdown, some of these compounds are considered inherently biodegradable, meaning they have the potential to degrade under specific, favorable conditions. An inherent biodegradability test (OECD 302B) for FWA-1 reported a 98.8% removal of dissolved organic carbon, indicating that specialized microbial communities could potentially break down the substance over time. heraproject.com

The direct impact of fluorescent brighteners on microbial communities appears to be variable and compound-specific. A respirometric study on activated sludge bacteria found that one commercial brightener (Leucophor-PC) had a noticeable impact on the microbial respiration rate, while another (Goldblanc BHA) did not appear to affect biological activity. nih.gov

Photodegradation is another significant environmental fate pathway. In sunlit surface waters, fluorescent brighteners can degrade rapidly. industrialchemicals.gov.au However, this process may lead to the formation of persistent degradation products, whose own environmental impact requires consideration. industrialchemicals.gov.au Due to the general resistance to microbial attack, the potential for bioremediation of sites contaminated with these compounds is considered low, with adsorption being the dominant attenuation process.

Analytical and Detection Methodologies in Research

Chromatographic Separation Techniques for Fluorescent Brightener Analysis

Chromatography is a cornerstone for the separation and analysis of complex mixtures containing various FWAs. Due to the structural similarity among different brighteners, robust separation techniques are essential for accurate identification and quantification.

Planar Chromatography (Paper and Thin-Layer Chromatography)

Planar chromatography, including paper chromatography and thin-layer chromatography (TLC), offers a simple and rapid method for the qualitative or semi-quantitative analysis of stilbene-derived FWAs.

Paper Chromatography: Ascending paper chromatography has been used to classify groups of optical brighteners. In this technique, a solvent mixture, such as butanol, acetic acid, and water, moves up the paper, separating the brighteners based on their differential partitioning between the stationary phase (paper) and the mobile phase. epa.gov While effective for grouping, it may not resolve individual brighteners within the same group. epa.gov

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring chemical reactions, determining compound purity, and performing test separations for column chromatography. umich.edu For stilbene-based FWAs, TLC is often performed on silica gel plates. mst.dk The separation relies on the polarity of the compounds; the mobile phase carries the sample components up the plate, and separation occurs based on how strongly each component is adsorbed to the polar stationary phase. umich.edu Visualization is typically achieved under UV light, where the fluorescent nature of the brighteners allows them to be seen as bright spots on the plate. umich.edumst.dk This nondestructive visualization method is particularly suited for fluorescent compounds like FB 117. umich.edu

Column Chromatography and Advanced Separation Methods

For more precise and quantitative analysis, column chromatography techniques, especially high-performance liquid chromatography (HPLC), are the methods of choice. newclothmarketonline.com

Column Chromatography: Traditional column chromatography can be used for the separation of aromatic compounds. The choice of stationary phase (adsorbent), such as alumina or silica gel, and the solvent system are critical for achieving successful separation. cup.edu.cn By carefully selecting these parameters, compounds can be separated into different fractions for further analysis. cup.edu.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of polar and nonvolatile compounds like stilbene-based FWAs. newclothmarketonline.com Several HPLC methods have been developed for the analysis of these compounds in various matrices. nih.govmdpi.comnih.gov

Ion-Pair Chromatography (IPC): This is a widely used HPLC method for anionic substances like sulfonated stilbenes. nih.gov A common approach involves using a reversed-phase C18 column with a mobile phase containing an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate (TBA). nih.gov This reagent pairs with the anionic FWA, allowing for its separation on the nonpolar stationary phase.

Detectors: Due to their inherent properties, FWAs are typically detected using UV-Vis or fluorescence detectors (FLD). newclothmarketonline.com Fluorescence detection is particularly sensitive and specific for these compounds. nih.gov A high-performance liquid chromatography-diode array-fluorescence (HPLC-DAD-FLD) method allows for comprehensive analysis by comparing retention times and spectral characteristics against reference materials. newclothmarketonline.com

Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides detailed structural information and high sensitivity, enabling the characterization of FWA photoproducts and the analysis of trace levels in complex samples like human plasma. nih.govnih.gov

| Technique | Stationary Phase | Mobile Phase / Eluent | Detector | Application Note |

|---|---|---|---|---|

| TLC | Silica Gel | Dichloromethane | UV Light | Qualitative analysis and distinction between cotton- and polyester-intended OBAs. mst.dk |

| HPLC (IPC) | Reversed-Phase C18 | Acetonitrile/Water with Tetrabutylammonium hydrogen sulfate (TBA) | Fluorescence / UV | Quantitative separation of diaminostilbenes with detection limits in the ng/mL range. nih.gov |

| LC-MS/MS | Reversed-Phase C18 | Methanol/Acetonitrile gradients | Tandem Mass Spectrometry | Ultra-sensitive quantification (ng/mL levels) in complex biological and environmental matrices. nih.gov |

Spectroscopic and Fluorimetric Quantification Approaches

Spectroscopic methods are fundamental to the analysis of fluorescent brighteners, as they directly measure the interaction of these compounds with light, which is the basis of their function.

UV-Visible (UV-Vis) Spectrophotometry: Optical brighteners like FB 117 are designed to absorb light in the UV region of the electromagnetic spectrum (typically 340-370 nm). s4science.at UV-Vis spectrophotometry is used to study the absorption properties of these compounds and can be employed to examine their stability and degradation. researchgate.netresearchgate.net However, for quantification in mixtures, this method can be limited as all light-absorbing molecules will contribute to the signal. nih.gov

Fluorescence Spectrophotometry (Fluorimetry): This is a highly sensitive method that leverages the defining characteristic of FWAs. After absorbing UV light, these compounds re-emit it as visible light in the blue-violet region (typically 420-470 nm). s4science.at A fluorometer measures this emitted fluorescence. ca.gov This technique is well-suited for the rapid qualitative and quantitative analysis of OBAs in various materials with minimal sample preparation. s4science.at While fluorescence spectrophotometry can determine the total amount of fluorescent components, it cannot distinguish between different types of brighteners in a mixture. newclothmarketonline.com The method is widely used in water quality monitoring to detect wastewater contamination, as FWAs serve as reliable indicators of human-origin pollution. solinst.compme.comvt.edu

| Property | Wavelength Range | Description |

|---|---|---|

| UV Absorption | 340 - 370 nm | The compound absorbs energy from non-visible ultraviolet light. s4science.at |

| Fluorescence Emission | 420 - 470 nm | The absorbed energy is re-emitted as visible blue light, creating the whitening effect. s4science.at |

Development of Novel Sensing Technologies for Fluorescent Brightener Detection

Recent research has focused on developing novel sensors for the rapid, sensitive, and on-site detection of chemical pollutants, including fluorescent brighteners. These technologies often utilize nanomaterials to enhance detection capabilities.

Fluorometric Field Sensors: Portable, handheld fluorometers have been developed for the in-field detection of optical brighteners in water systems. vt.eduresearchgate.net These instruments provide near-instantaneous results, making them valuable tools for tracking pollution sources like failing septic systems or sewage leaks. ca.govpme.comvt.edu

Nanomaterial-Based Fluorescent Sensors: The unique optical and electronic properties of nanomaterials have made them promising candidates for the next generation of chemical sensors. nih.govnih.gov

Quantum Dots (QDs) and Carbon Dots (CDs): These fluorescent nanoparticles can be used as probes for detecting target analytes. nih.gov Their fluorescence can be quenched or enhanced upon interaction with a specific molecule, providing a measurable signal.

Gold Nanoparticles (AuNPs): AuNPs are also used in the construction of ratiometric fluorescent biosensors. mdpi.com

Silicon Nanomaterials: Different dimensional silicon nanostructures, such as nanoparticles and nanowires, are being employed to design high-performance fluorescent sensors due to their unique optical properties and benign biocompatibility. mdpi.com

These advanced sensors offer advantages such as reduced detection time, simple operation, and high sensitivity and selectivity compared to traditional methods. nih.gov The development of dual-emission ratiometric fluorescent sensors, which provide self-calibration, can further improve the sensitivity and precision of detection by avoiding interference from various analyte-independent factors. mdpi.com

Advanced Applications and Technological Innovations Beyond Traditional Whitening

Fluorescent Brightener Functionality in Photoinitiator Systems for Polymerization

In the realm of polymer chemistry, fluorescent brighteners are gaining attention for their potential role in photoinitiator systems, which are crucial for initiating polymerization reactions upon exposure to light.

Integration in Free Radical Photopolymerization Systems

Fluorescent brighteners, including stilbene (B7821643) derivatives, can function as high-performance photoinitiators for free radical polymerization, particularly when used in two-component systems. These systems are effective for the polymerization of monomers like acrylates. Research has shown that certain fluorescent brighteners, when combined with a co-initiator such as a diaryliodonium salt, can form a highly efficient photoinitiating system upon irradiation with visible light, for instance from an LED source.

The underlying mechanism involves the fluorescent brightener absorbing light and entering an excited state. In this state, it can interact with the co-initiator to generate free radicals, which then initiate the polymerization chain reaction. An advantage of such systems is their ability to overcome oxygen inhibition, a common issue in free radical polymerization, even at low light intensities. The photochemical mechanisms are typically investigated using techniques like electron-spin resonance-spin trapping, fluorescence spectroscopy, cyclic voltammetry, and steady-state photolysis. While specific studies on Fluorescent Brightener 117 in this context are not widely published, its chemical structure as a distyrylbiphenyl (B371695) derivative suggests its potential to participate in similar photochemical reactions.

Table 1: Components of a Two-Component Photoinitiator System Utilizing a Fluorescent Brightener

| Component | Function | Example Compounds |

| Photosensitizer | Absorbs light and initiates the chemical reaction | Fluorescent Brighteners (e.g., triazinylstilbene, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene) |

| Co-initiator | Interacts with the excited photosensitizer to generate free radicals | Diaryliodonium salts |

| Monomer | Undergoes polymerization | Acrylates |

Integration into Advanced Coating Formulations for Defect Detection

The fluorescence of compounds like FB 117 offers a valuable tool for non-destructive testing and quality control in the coatings industry. By incorporating a fluorescent brightener into a coating formulation, it becomes possible to visually detect surface defects that might otherwise be invisible to the naked eye.

When a coating containing a fluorescent brightener is applied to a substrate and illuminated with ultraviolet (UV) light, the brightener emits visible light, causing the coating to glow. Any cracks, pores, or areas of inconsistent thickness will disrupt this uniform fluorescence, making defects readily apparent. This technique is particularly useful for inspecting critical components where coating integrity is paramount for performance and longevity. The use of fluorescent additives allows for rapid and efficient inspection of large surface areas.

Research into Fluorescent Brighteners as Labels for Biomolecules and Biological Systems

The intense fluorescence of stilbene derivatives has led to research into their use as labels for biomolecules, enabling their detection and tracking in biological systems. While the direct application of FB 117 as a biomolecular label is not extensively documented, the broader class of stilbene compounds has been investigated for this purpose.

For a fluorescent dye to be an effective biological label, it should ideally be small, bright, stable, and not interfere with the biological system. Stilbene derivatives can be chemically modified to bind to specific biomolecules, such as proteins or nucleic acids. For instance, stilbene derivatives have been used to synthesize fluorescent probes for imaging amyloid plaques, which are associated with Alzheimer's disease. The sulfonated nature of some stilbene-based brighteners can also influence their interaction with biological molecules and their solubility in aqueous environments, which is a critical factor for biological applications.

Applications in Security and Tracer Technologies

The unique optical properties of fluorescent brighteners make them suitable for use in security and tracer applications. Their invisibility under normal lighting conditions and distinct fluorescence under UV light provide a covert security feature.

Fluorescent brighteners can be incorporated into security inks, fibers for banknotes, and other important documents to prevent counterfeiting. When illuminated with a UV lamp, the security feature becomes visible, allowing for easy authentication.

In tracer technologies, fluorescent compounds can be used to track the flow and distribution of liquids and gases in various industrial processes. For example, they can be added to water or gas streams to monitor their movement through reservoirs or pipelines. The high sensitivity of fluorescence detection allows for the use of very low concentrations of the tracer, making it a cost-effective and environmentally friendly option. Distyrylbiphenyl derivatives are among the types of fluorescent compounds that can be utilized for these purposes.

Role in Conservation Science and the Preservation of Cultural Heritage Materials

Optical brightening agents (OBAs), including stilbene derivatives, have been used in the manufacturing of photographic papers since the mid-20th century to enhance the whiteness of the paper base. culturalheritage.orgculturalheritage.org Historical photographic papers, such as "Agfa Brovira 117" which was available in the 1960s, are known to contain such brighteners. culturalheritage.org

The presence of these OBAs is a key indicator for dating and understanding the material history of photographic prints. culturalheritage.org Conservators and conservation scientists study the presence and degradation of these compounds to develop appropriate strategies for the preservation and treatment of these cultural heritage objects. culturalheritage.org The fluorescence of these brighteners under UV light can be used to identify their presence and distribution in a photograph. culturalheritage.orgchsopensource.org However, the degradation of these compounds over time due to light exposure can lead to changes in the appearance of the photograph, such as yellowing or a decrease in brightness, posing a challenge for conservation efforts. tandfonline.com Research in this area focuses on understanding the long-term stability of optically brightened photographic papers and the impact of conservation treatments on their appearance. culturalheritage.orgtandfonline.com

Table 2: Timeline of Optical Brightener Use in Photographic Paper

| Time Period | Prevalence of Optical Brighteners in Photographic Paper |

| 1895-1949 | Not found in surveyed samples culturalheritage.org |

| 1950-1954 | First occurrences noted culturalheritage.org |

| 1960-1964 | Peak occurrence rate of 70% culturalheritage.org |

| 1965-1979 | Decline in use culturalheritage.org |

| Post-1980 | Increased use again culturalheritage.org |

Regulatory Science and Environmental Risk Assessment in Academic Contexts

Academic Methodologies for Environmental Risk Assessment of Fluorescent Whitening Agents

Academic research plays a pivotal role in developing and refining the methodologies used to assess the environmental risks of FWAs. These methodologies are centered around comparing the predicted exposure of a substance in the environment with the concentration at which no adverse effects are expected.

Modeling Predicted Environmental Concentrations (PEC) and Predicted No Effect Concentrations (PNEC)

A cornerstone of environmental risk assessment is the determination of the Predicted Environmental Concentration (PEC) and the Predicted No Effect Concentration (PNEC).

Predicted Environmental Concentration (PEC):

The PEC is an estimation of the concentration of a substance in various environmental compartments (water, soil, sediment). Academic models for calculating PEC for FWAs consider several factors:

Production and Usage Volumes: High-volume usage in products like laundry detergents and paper is a primary driver of environmental release.

Release Scenarios: FWAs primarily enter the environment through wastewater. Models account for the percentage of the FWA that adheres to fabrics during washing (estimated at 20-95%) and the portion that is washed down the drain.

Wastewater Treatment Plant (WWTP) Removal Rates: FWAs strongly adsorb to sludge during sewage treatment. The removal efficiency of WWTPs is a critical parameter in determining the final effluent concentration.

Receiving Environment Characteristics: The dilution factor of the receiving water body (e.g., a river) is essential for calculating the final concentration in surface waters.

For instance, a reasonable worst-case PEC for a group of FWAs in rivers impacted by sewage outfall has been estimated at 6.6 µg/L, based on the highest reported concentrations in sewage effluent. In sediments affected by sewage outfall, a worst-case PEC has been estimated at 4.4 mg/kg.

Predicted No Effect Concentration (PNEC):

The PNEC is the concentration of a chemical below which adverse effects on the ecosystem are unlikely to occur. It is derived from ecotoxicological data from laboratory studies on various aquatic and terrestrial organisms. The process involves:

Data Collection: Gathering acute (short-term) and chronic (long-term) toxicity data for different species (e.g., algae, daphnia, fish).

Assessment Factor (AF): An assessment factor is applied to the lowest reliable toxicity value to account for uncertainties, such as the extrapolation from laboratory data to a real-world ecosystem. The size of the AF depends on the quality and quantity of the available data.

For example, the PNEC for FB-71 in surface water was determined to be 250 µg/L. This value is derived from the most sensitive species' chronic toxicity data with an appropriate assessment factor applied.

| Compound | Compartment | PEC Value | PNEC Value |

|---|---|---|---|

| Fluorescent Brightener 71 | Surface Water (Sewage Outfall) | 6.6 µg/L | 250 µg/L |

| Fluorescent Brightener 71 | Soil | 0.86 mg/kg | Not specified |

| Fluorescent Brightener 220 | Surface Water (Pulp and Paper Industry) | 39 µg/L | Not specified |

Quantitative Risk Characterization Ratio (RCR) Analyses

The Risk Characterization Ratio (RCR), also known as the Risk Quotient (RQ), is a quantitative measure used to characterize the potential risk of a substance. It is calculated by dividing the PEC by the PNEC:

RCR = PEC / PNEC

An RCR below 1 indicates that the predicted environmental concentration is lower than the concentration expected to cause harm, suggesting that the risk is adequately controlled. An RCR equal to or greater than 1 suggests a potential for adverse environmental effects, which may trigger a need for more in-depth assessment or risk management measures.

Academic studies and regulatory evaluations have consistently shown that for major FWAs, the RCRs are well below 1 for the aquatic environment. For example, the RCR for FB-71 in surface water impacted by sewage outfall is calculated as:

RCR = 6.6 µg/L / 250 µg/L = 0.03

This value, being significantly less than 1, indicates a low risk to the aquatic environment from this specific exposure scenario. HERA (Human & Environmental Risk Assessment) reports, which are a result of collaboration between industry and academic experts, have also concluded that the RCRs for FWA-1 (a synonym for FB-71) are below 1 for all environmental compartments, indicating no significant concern. heraproject.com

| Compartment | PEC | PNEC | RCR (PEC/PNEC) | Risk Indication |

|---|---|---|---|---|

| Surface Water (Sewage Outfall) | 6.6 µg/L | 250 µg/L | 0.03 | Low Risk |

Scholarly Research on Environmental Emission Characterization and Monitoring Programs

Academic research has been instrumental in characterizing the emissions of FWAs into the environment and in developing monitoring programs to measure their presence in various environmental matrices.

The primary sources of FWA emissions are from their use in laundry detergents and in the paper and textile industries. Scholarly studies have focused on:

Wastewater Influent and Effluent Monitoring: Numerous academic studies have monitored the concentrations of FWAs in the influent and effluent of WWTPs. These studies have shown that while a significant portion of FWAs is removed through adsorption to sludge, measurable concentrations can still be found in the final effluent discharged into rivers and lakes.

Surface Water and Sediment Analysis: Researchers have developed sophisticated analytical methods to detect and quantify FWAs in surface waters and sediments. These monitoring programs have provided valuable data on the environmental distribution of these compounds. For example, monitoring of 18 Swiss and German rivers showed FWA concentrations ranging from 0.03 to 2 µg/L. heraproject.com

Fate and Transport Studies: Academic research has investigated the environmental fate of FWAs, including processes like photodegradation. Studies have shown that FWAs can undergo rapid photodegradation in sunlit waters, which is a significant removal pathway. However, this can lead to the formation of persistent degradation products.

These monitoring and fate studies provide the real-world data needed to validate and refine the PEC models used in risk assessments.

Academic Contributions to the Development of Regulatory Frameworks for Fluorescent Brightening Agents

The academic community has made significant contributions to the development of regulatory frameworks for FWAs, often in collaboration with industry and government agencies. These contributions include:

Development of Standardized Test Methods: Academic researchers have been involved in developing and validating the standardized ecotoxicity test methods (e.g., OECD test guidelines) that are now routinely used to generate the data required for PNEC derivation.

Pioneering Risk Assessment Methodologies: The PEC/PNEC approach, which is central to the environmental risk assessment of chemicals in many regulatory frameworks worldwide, has its roots in academic ecotoxicology.

Participation in Expert Panels and Committees: Academic experts frequently serve on national and international committees that review the environmental risks of chemicals and provide recommendations for their safe management.

Collaborative Research Programs: A prime example of academic-industry collaboration is the HERA project. heraproject.comheraproject.com This initiative has brought together academic institutions, such as the Swiss Federal Institute of Technology (ETH), and the chemical industry to conduct comprehensive environmental risk assessments for detergent ingredients, including FWAs. heraproject.comheraproject.com These assessments have been influential in shaping the regulatory landscape for these substances in Europe and beyond.

Through these activities, the academic community has helped to ensure that the regulation of fluorescent brightening agents is based on sound scientific principles and a thorough understanding of their potential environmental impacts.

Q & A

Q. What are the key synthetic routes for Fluorescent Brightener 117, and how can its purity be characterized for experimental use?

this compound is typically synthesized via condensation reactions involving stilbene derivatives and triazine-based intermediates. Characterization requires multi-step validation:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of functional groups (e.g., sulfonic acid groups critical for solubility).

- Mass Spectrometry (MS) to verify molecular weight and detect impurities.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% is recommended for reproducibility in optical studies) .

Q. How should researchers design experiments to evaluate the photostability of this compound under UV irradiation?

- Use a controlled UV chamber with adjustable wavelength (e.g., 365 nm for simulating environmental exposure).

- Monitor fluorescence intensity decay over time using spectrofluorometry (λex/λem specific to Brightener 117).

- Include reference standards (e.g., Fluorescent Brightener 113 or 264) to compare degradation kinetics .

Q. What methodologies are effective for quantifying this compound’s interaction with cellulose in paper matrices?

- Fluorescence Quenching Assays : Measure emission intensity changes after binding to cellulose fibers.

- Confocal Microscopy : Visualize spatial distribution within paper substrates.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported quantum yield values for this compound across different solvents?

- Solvent Polarity Calibration : Use solvents with known refractive indices (e.g., ethanol vs. water) and normalize measurements against a reference dye (e.g., quinine sulfate).

- Correct for Inner Filter Effects : Adjust for self-absorption artifacts at high concentrations using dilution series.

- Replicate under inert atmospheres to exclude oxygen-mediated quenching variability .

Q. What experimental and computational approaches are optimal for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Synthetic Modifications : Introduce substituents (e.g., halogens, sulfonate groups) to alter electron density and fluorescence properties.

- Time-Dependent Density Functional Theory (TD-DFT) : Model excited-state transitions to predict λem shifts.

- Comparative Analysis : Cross-reference with analogs like Brightener 113 or 264 to identify critical structural motifs .

Q. How can this compound’s compatibility with polymeric matrices (e.g., polyamide films) be systematically evaluated?

- DSC/TGA Analysis : Assess thermal stability (degradation onset temperature) and polymer compatibility.

- Fluorescence Lifetime Imaging Microscopy (FLIM) : Map dispersion homogeneity and aggregation-induced quenching.

- Accelerated Aging Tests : Expose samples to humidity/UV cycles to simulate long-term performance .

Q. What strategies mitigate interference from co-existing ions (e.g., Ca²⁺, Al³⁺) in fluorescence assays involving this compound?

- Chelation Pre-Treatment : Add EDTA to sequester metal ions that may form non-fluorescent complexes.

- pH Optimization : Adjust to pH 7–9 to minimize ionic interactions while maintaining brightener stability.

- Standard Addition Method : Spiked recovery experiments to quantify matrix effects .

Methodological Challenges and Solutions

Q. How to address fluorescence signal saturation in high-concentration Brightener 117 solutions?

- Dilution Series : Establish linear dynamic range (e.g., 0.1–10 µM) via preliminary calibration.

- Front-Face Detection : Use specialized cuvettes to reduce pathlength in concentrated samples.

- Photon Counting Detectors : Enhance sensitivity for low-intensity measurements .

Q. What analytical techniques are suitable for detecting degradation byproducts of this compound under oxidative conditions?

Q. How to optimize this compound’s loading concentration in bioimaging applications without inducing cytotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.